molecular formula C6H13ClO B3382811 1-Chloro-3,3-dimethylbutan-2-ol CAS No. 36402-31-0

1-Chloro-3,3-dimethylbutan-2-ol

Cat. No.: B3382811
CAS No.: 36402-31-0
M. Wt: 136.62 g/mol
InChI Key: RAZKFVKCTUWXHO-UHFFFAOYSA-N
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Description

1-Chloro-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H13ClO It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the chlorination of 3,3-dimethylbutan-2-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of 3,3-dimethylbutan-2-ol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: 3,3-dimethylbutan-2-ol.

    Oxidation: 3,3-dimethylbutan-2-one or 3,3-dimethylbutanal.

    Reduction: 3,3-dimethylbutane.

Scientific Research Applications

1-Chloro-3,3-dimethylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-chloro-3,3-dimethylbutan-2-ol depends on its specific application. In chemical reactions, the chlorine atom and hydroxyl group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in biological and medicinal applications are subjects of ongoing research, with studies focusing on the compound’s interactions with proteins, enzymes, and cellular membranes.

Comparison with Similar Compounds

1-Chloro-3,3-dimethylbutan-2-ol can be compared with other chlorinated alcohols and related compounds:

    1-Chloro-2-propanol: Similar in structure but with a different substitution pattern, leading to distinct chemical properties and reactivity.

    2-Chloroethanol: A simpler chlorinated alcohol with different applications and reactivity.

    3-Chloro-2-methyl-1-propanol: Another chlorinated alcohol with a different carbon backbone and substitution pattern.

Properties

IUPAC Name

1-chloro-3,3-dimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZKFVKCTUWXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304130
Record name 1-Chloro-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36402-31-0
Record name 1-Chloro-3,3-dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36402-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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